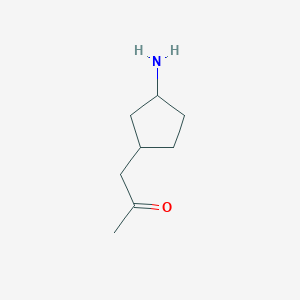
2-(2-Methylpropyl)-1-(propan-2-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpropyl)-1-(propan-2-yl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines with a six-membered ring containing two nitrogen atoms at opposite positions This compound is characterized by the presence of two alkyl groups, 2-methylpropyl and propan-2-yl, attached to the piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine typically involves the reaction of piperazine with appropriate alkyl halides. One common method is the alkylation of piperazine with 2-methylpropyl bromide and propan-2-yl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-(2-Methylpropyl)-1-(propan-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups can be introduced using appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen atoms replacing the alkyl groups.
Substitution: Alkylated or arylated piperazine derivatives.
科学的研究の応用
2-(2-Methylpropyl)-1-(propan-2-yl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(2-Methylpropyl)piperazine: Similar structure but lacks the propan-2-yl group.
1-(Propan-2-yl)piperazine: Similar structure but lacks the 2-methylpropyl group.
N-Methylpiperazine: Contains a methyl group instead of the larger alkyl groups.
Uniqueness
2-(2-Methylpropyl)-1-(propan-2-yl)piperazine is unique due to the presence of both 2-methylpropyl and propan-2-yl groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
特性
分子式 |
C11H24N2 |
|---|---|
分子量 |
184.32 g/mol |
IUPAC名 |
2-(2-methylpropyl)-1-propan-2-ylpiperazine |
InChI |
InChI=1S/C11H24N2/c1-9(2)7-11-8-12-5-6-13(11)10(3)4/h9-12H,5-8H2,1-4H3 |
InChIキー |
QJQFPNVTLFVFRR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1CNCCN1C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


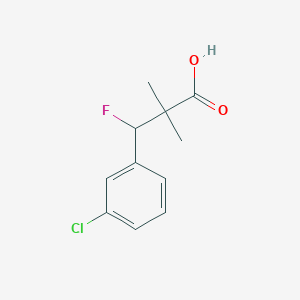
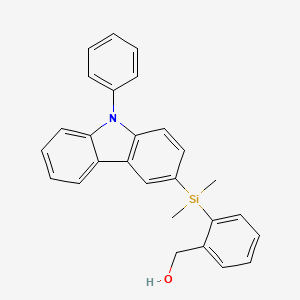

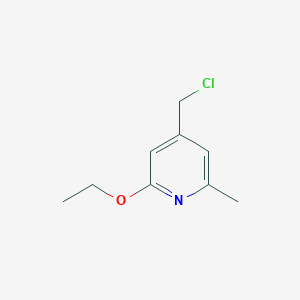
![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13153404.png)
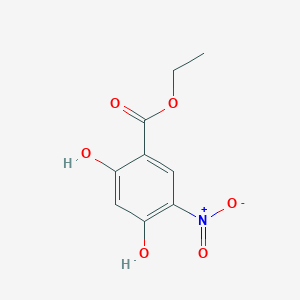
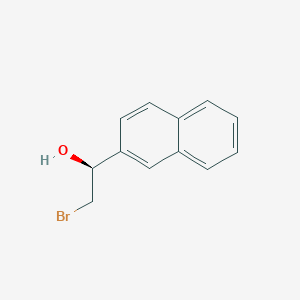
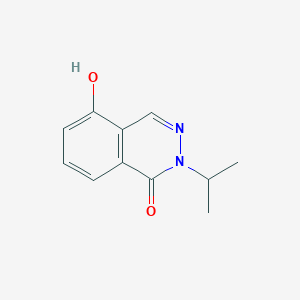
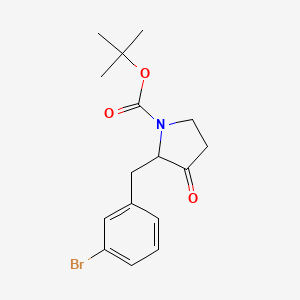
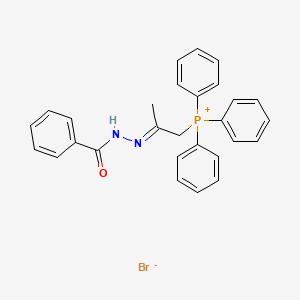
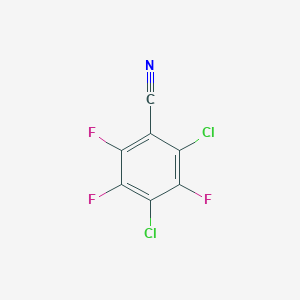
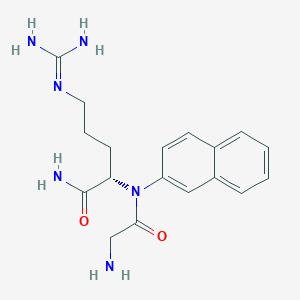
![(2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid](/img/structure/B13153454.png)
